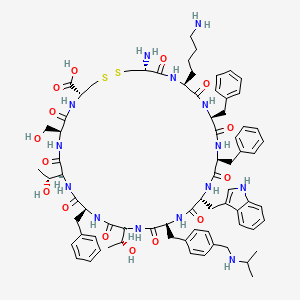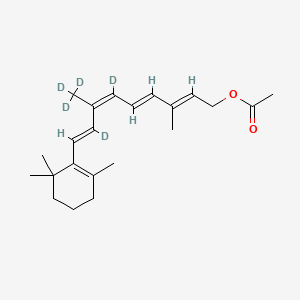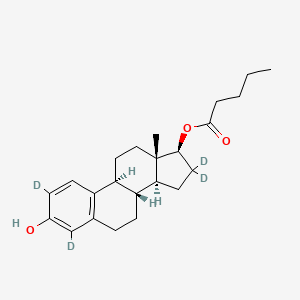
17beta-Estradiol-17-valerate-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Estradiol-17-valerate-D4 is a labeled analogue of 17beta-Estradiol-17-valerate, which is a derivative of Estradiol. Estradiol is the primary estrogen secreted by the premenopausal ovary and plays a crucial role in the development of the female genotype during embryogenesis and puberty. The labeled compound is used in various scientific research applications, including metabolic research and environmental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol-17-valerate-D4 involves the esterification of 17beta-Estradiol with valeric acid in the presence of a deuterium source. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is often produced in flexible batch sizes to meet the varying needs of global customers.
Analyse Chemischer Reaktionen
Types of Reactions: 17beta-Estradiol-17-valerate-D4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to 17beta-Estradiol.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Wissenschaftliche Forschungsanwendungen
17beta-Estradiol-17-valerate-D4 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in hormone replacement therapy and to study reproductive disorders.
Industry: Applied in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 17beta-Estradiol-17-valerate-D4 involves its conversion to 17beta-Estradiol in the body. 17beta-Estradiol binds to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . Upon binding, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis . This process is crucial for the compound’s estrogenic effects.
Vergleich Mit ähnlichen Verbindungen
17beta-Estradiol-17-valerate: The non-labeled analogue with similar estrogenic properties.
Estradiol Cypionate: Another ester of estradiol used for similar therapeutic purposes.
Estrone: An oxidized form of estradiol with different biological activity.
Uniqueness: 17beta-Estradiol-17-valerate-D4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where understanding the metabolic fate of the compound is crucial.
Eigenschaften
Molekularformel |
C23H32O3 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i7D,11D2,14D |
InChI-Schlüssel |
RSEPBGGWRJCQGY-RQNXQKPFSA-N |
Isomerische SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4OC(=O)CCCC)([2H])[2H])C)C(=C1O)[2H] |
Kanonische SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





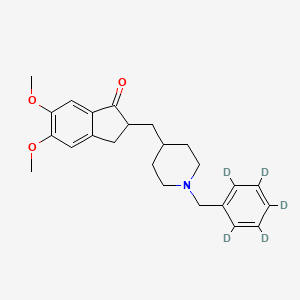
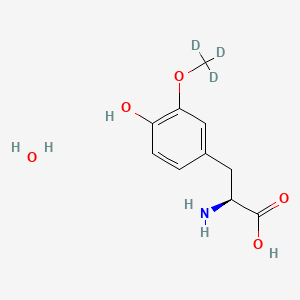
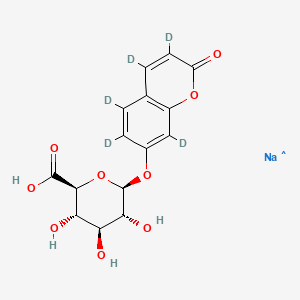
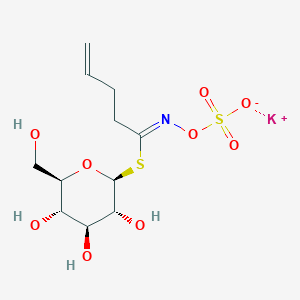
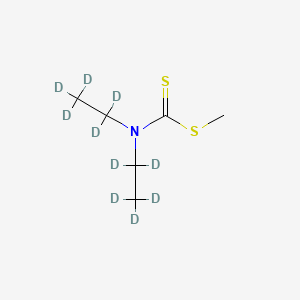
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
